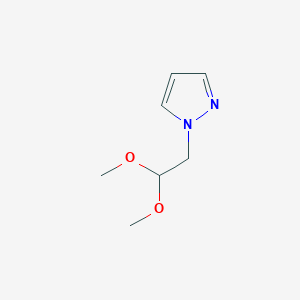

1-(2,2-dimethoxyethyl)-1H-pyrazole

Description

Contextualization within the Pyrazole (B372694) Class of Nitrogen Heterocycles

Pyrazoles are a well-established class of five-membered heterocyclic organic compounds containing two adjacent nitrogen atoms. britannica.comwikipedia.org The pyrazole ring is aromatic and can be considered a π-excessive system. nih.gov This electronic nature influences its reactivity, with electrophilic substitution typically occurring at the C4 position. nih.gov First synthesized in 1889 by Edward Buchner, pyrazoles have become fundamental building blocks in organic chemistry. mdpi.com

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. biosynce.comnih.gov They are also significant in agrochemicals and materials science. biosynce.com The synthesis of the pyrazole ring can be achieved through various methods, most classically by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). wikipedia.orgmdpi.com Other methods include reactions of α,β-unsaturated ketones and aldehydes with hydrazines, and 1,3-dipolar cycloadditions. nih.govmdpi.com

Significance of the 2,2-Dimethoxyethyl Moiety as a Chemically Versatile Acetal (B89532) Functional Group

The 2,2-dimethoxyethyl group attached to the pyrazole ring is a key feature of 1-(2,2-dimethoxyethyl)-1H-pyrazole. This moiety is a dimethyl acetal, which serves as a protecting group for an aldehyde. Acetals are generally stable under neutral or basic conditions but are readily hydrolyzed back to the corresponding aldehyde under acidic conditions. This chemical duality is of great importance in multi-step organic synthesis.

The acetal group in this compound masks the reactivity of the aldehyde, allowing chemical transformations to be carried out on other parts of the molecule, such as the pyrazole ring, without affecting the aldehyde. Subsequently, the aldehyde can be deprotected and utilized in further reactions, such as condensations, oxidations, or reductions. This strategic protection and deprotection is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecular architectures. nih.gov The 2,2-dimethoxyethyl group, specifically, has been utilized in the synthesis of complex natural products, such as indole (B1671886) alkaloids. nih.gov

Overview of Academic Research Trajectories and Scope for the Compound

Academic research involving this compound primarily focuses on its utility as a synthetic intermediate. The compound's structure allows for the introduction of a two-carbon chain with a latent aldehyde functionality onto a pyrazole core. This is valuable for the synthesis of a variety of more complex pyrazole derivatives.

Research has explored the use of this compound in the construction of fused heterocyclic systems and in the preparation of substituted pyrazoles with potential biological activity. For instance, the aldehyde can be deprotected and then used in reactions to build larger molecular frameworks. The pyrazole nitrogen atoms can also be involved in coordination with metal ions, opening possibilities in catalysis and materials science. biosynce.com The future scope for this compound lies in its continued application as a versatile building block in drug discovery and the development of new synthetic methodologies. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 876164-61-3 |

| Molecular Formula | C7H12N2O2 |

| Molecular Weight | 156.18 g/mol |

| Physical Form | Liquid |

| Purity | 97% |

| Storage Temperature | 2-8°C under an inert atmosphere |

Table compiled from data available in glpbio.comsigmaaldrich.combldpharm.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-dimethoxyethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-10-7(11-2)6-9-5-3-4-8-9/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEUOHXVZSLNAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1C=CC=N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,2 Dimethoxyethyl 1h Pyrazole

Direct N-Alkylation and Nucleophilic Substitution Approaches

The most straightforward method for preparing 1-(2,2-dimethoxyethyl)-1H-pyrazole is the direct N-alkylation of 1H-pyrazole. This approach leverages the nucleophilicity of the pyrazole (B372694) nitrogen atoms to displace a leaving group on an appropriate electrophile.

The reaction of 1H-pyrazole with an alkylating agent bearing the 2,2-dimethoxyethyl moiety is a common and effective strategy. The most frequently used alkylating agents are 2,2-dimethoxyethyl halides, such as 2-bromo-1,1-dimethoxyethane (B145963). In this reaction, the pyrazole, typically deprotonated by a base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the bromide and forming the N-C bond.

This nucleophilic substitution reaction is a well-established method for N-alkylation of various azoles. The choice of a halide equivalent like 2-bromo-1,1-dimethoxyethane is practical due to its commercial availability and appropriate reactivity.

The efficiency and regioselectivity of the N-alkylation of pyrazole are highly dependent on the reaction conditions. Key parameters that are systematically optimized include the choice of base, solvent, and reaction temperature.

Bases: A variety of bases can be employed to deprotonate the pyrazole, thereby increasing its nucleophilicity. Common choices include alkali metal carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and strong bases such as sodium hydride (NaH). The strength of the base can influence the reaction rate and, in some cases, the regioselectivity. For instance, using K₂CO₃ in a suitable solvent is a widely adopted method for achieving regioselective N1-alkylation of substituted pyrazoles. researchgate.netacs.org

Solvents: The solvent plays a crucial role in solvating the reactants and influencing the nucleophilicity of the pyrazole anion. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used as they effectively dissolve the pyrazole salt and promote SN2 reactions. acs.org Acetonitrile (MeCN) is another common solvent choice.

Temperature: The reaction temperature affects the rate of alkylation. Reactions are often performed at room temperature or with gentle heating to ensure a reasonable reaction time without promoting side reactions or decomposition.

An interactive table summarizing typical reaction conditions is provided below.

| Base | Solvent | Temperature | Typical Yield |

| NaH | DMF | Room Temp - 50°C | Good to High |

| K₂CO₃ | DMSO | Room Temp - 80°C | Good to High |

| Cs₂CO₃ | MeCN | Reflux | High |

This table represents generalized conditions based on standard N-alkylation procedures for pyrazoles.

Pyrazole is an unsymmetrical heterocycle with two nitrogen atoms, N1 and N2. Consequently, alkylation can potentially lead to two different regioisomers. For unsubstituted 1H-pyrazole, the two nitrogens are equivalent due to tautomerism. However, for pyrazoles bearing a substituent at positions 3, 4, or 5, the two nitrogen atoms become distinct, and the alkylation can proceed to give either the N1 or N2-alkylated product.

The regioselectivity of N-alkylation is a well-studied phenomenon and is influenced by a combination of steric and electronic factors. researchgate.netsemanticscholar.orgacs.org

Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position (which is adjacent to the ring substituent). Therefore, bulky alkylating agents tend to react preferentially at the N1 position. The 2,2-dimethoxyethyl group, while not excessively large, does exert some steric influence that favors N1 substitution.

Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the relative nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.

Reaction Conditions: The choice of base, solvent, and counter-ion can also play a role in directing the alkylation. For instance, systematic studies have shown that using potassium carbonate in DMSO is a reliable method for achieving regioselective N1-alkylation of 3-substituted pyrazoles. acs.org

For the synthesis of this compound from unsubstituted pyrazole, the two nitrogen atoms are chemically equivalent prior to the reaction, leading to a single product. The numbering of the ring is then determined by the position of the substituent.

Pyrazole Ring Formation Strategies Incorporating the Dimethoxyethyl Moiety

An alternative synthetic approach involves constructing the pyrazole ring from acyclic precursors where one of the components already contains the 2,2-dimethoxyethyl group. This strategy is particularly useful for accessing specific substitution patterns on the pyrazole ring that might be difficult to achieve through direct substitution.

The most classic and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.comdergipark.org.tr To synthesize this compound, this reaction would employ (2,2-dimethoxyethyl)hydrazine (B11722769) as the key building block.

The general reaction involves the treatment of a 1,3-dicarbonyl compound, such as malondialdehyde or its synthetic equivalents, with (2,2-dimethoxyethyl)hydrazine. The reaction proceeds through initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.govmdpi.com This method is highly effective for producing a wide range of substituted pyrazoles. beilstein-journals.org

1,3-Dipolar cycloaddition is a powerful and atom-economical method for constructing five-membered heterocyclic rings, including pyrazoles. nih.gov This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. youtube.com

To form a pyrazole ring, a nitrile imine, which can be generated in situ, can serve as the 1,3-dipole. This species would react with an alkyne or alkene. youtube.com In the context of synthesizing the target compound, one of the reactants would need to bear the 2,2-dimethoxyethyl group. For example, a nitrile imine could be generated from a hydrazonoyl halide that has the 2,2-dimethoxyethyl group on the nitrogen atom. This reactive intermediate would then undergo a [3+2] cycloaddition with a simple alkyne like acetylene (B1199291) to form the pyrazole ring. While this is a synthetically viable route, it is often more complex than direct alkylation or Knorr condensation. researchgate.netfao.org

One-Pot Multicomponent Annulation Methods for Pyrazole Construction

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. semanticscholar.org The synthesis of this compound can be envisioned through the reaction of a 1,3-dicarbonyl compound or its equivalent with (2,2-dimethoxyethyl)hydrazine. This hydrazine derivative serves as the N-N component, directly incorporating the desired N-substituent during the pyrazole ring formation.

A general and widely applicable method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. researchgate.net In the context of synthesizing the target molecule, (2,2-dimethoxyethyl)hydrazine would be the key reagent. The reaction would proceed by reacting (2,2-dimethoxyethyl)hydrazine with a suitable 1,3-dicarbonyl compound, such as malondialdehyde or a derivative thereof. nih.gov The reaction between a monosubstituted hydrazine and a non-symmetrical β-diketone can lead to a mixture of regioisomeric pyrazoles. researchgate.net

| Reactant 1 | Reactant 2 | Product | Notes |

| (2,2-dimethoxyethyl)hydrazine | Malondialdehyde | This compound | Direct formation of the target compound. |

| (2,2-dimethoxyethyl)hydrazine | 1,1,3,3-Tetramethoxypropane | This compound | 1,1,3,3-Tetramethoxypropane is a stable precursor to malondialdehyde. |

While specific literature detailing the one-pot synthesis of this compound using this exact multicomponent approach is not abundant, the general principles of pyrazole synthesis strongly support its feasibility. The reaction of hydrazines with β-dicarbonyl compounds remains a cornerstone of pyrazole synthesis. researchgate.netresearchgate.net

Functional Group Interconversion Routes to the Dimethoxyethyl Pyrazole System

An alternative to constructing the pyrazole ring with the side chain already attached is to introduce the dimethoxyethyl group onto a pre-existing pyrazole ring. This can be achieved through functional group interconversion, offering flexibility in the synthesis design.

Transformation of Pre-formed Pyrazoles with Suitable Dimethoxyethyl Synthons

The N-alkylation of pyrazole is a common and effective method for introducing substituents onto the nitrogen atom. nih.gov For the synthesis of this compound, a suitable dimethoxyethyl synthon, such as a haloacetaldehyde dimethyl acetal (B89532), is required. 2-Bromo-1,1-dimethoxyethane is a commercially available and reactive electrophile for this purpose. nih.gov

The reaction involves the deprotonation of pyrazole with a base to form the pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the 2-bromo-1,1-dimethoxyethane to form the desired N-alkylated product. The choice of base and solvent is crucial for the success of the reaction, with common systems including sodium hydride in DMF or cesium carbonate in acetonitrile. researchgate.net

| Pyrazole | Alkylating Agent | Base | Solvent | Product |

| 1H-Pyrazole | 2-Bromo-1,1-dimethoxyethane | Sodium Hydride | DMF | This compound |

| 1H-Pyrazole | 2-Bromo-1,1-dimethoxyethane | Cesium Carbonate | Acetonitrile | This compound |

This method offers a straightforward route to the target compound from readily available starting materials.

Sequential Introduction of Pyrazole and Acetal Functionalities

A more elaborate strategy involves the synthesis of a pyrazole with a functional group that can be subsequently converted into the dimethoxyethyl group. This multi-step approach allows for greater synthetic flexibility and can be advantageous if the direct introduction of the dimethoxyethyl group is problematic.

One possible pathway involves the synthesis of 1-(2-hydroxyethyl)-1H-pyrazole. This intermediate can be prepared by the reaction of pyrazole with 2-chloroethanol (B45725) or ethylene (B1197577) oxide. The hydroxyl group of 1-(2-hydroxyethyl)-1H-pyrazole can then be oxidized to the corresponding aldehyde, which is subsequently protected as a dimethyl acetal.

Alternatively, a 1-(2-haloethyl)-1H-pyrazole derivative could serve as a key intermediate. For instance, 1-(2-chloroethyl)-1H-pyrazole can be synthesized and then reacted with sodium methoxide (B1231860) in methanol (B129727) to form the desired dimethyl acetal via a nucleophilic substitution reaction. The synthesis of related 1-(2-chloroethyl)pyrazole derivatives has been reported. nih.gov A study describes the dual functionalization of a pyrazole derivative to introduce a chloroethoxy chain, which could potentially be adapted. mdpi.com

| Intermediate | Reagents | Product |

| 1-(2-Hydroxyethyl)-1H-pyrazole | 1. Oxidizing agent (e.g., PCC, Swern oxidation) 2. Methanol, acid catalyst | This compound |

| 1-(2-Chloroethyl)-1H-pyrazole | Sodium methoxide, Methanol | This compound |

This sequential approach, although potentially longer, provides multiple points for modification and purification, which can be beneficial in complex syntheses.

Chemical Reactivity and Transformation Pathways of 1 2,2 Dimethoxyethyl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Heterocyclic Core

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms, which influence its chemical behavior significantly.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is generally more reactive towards electrophilic substitution than benzene. youtube.com The positions on the pyrazole ring exhibit different levels of reactivity. Electron density calculations show that the C4 position has the highest electron density, making it the most susceptible to electrophilic attack. mdpi.com In contrast, the C3 and C5 positions have lower electron densities and are less favored for electrophilic substitution. youtube.commdpi.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Bromination of pyrazole derivatives typically occurs at the C4 position. youtube.com

Nitration and Sulfonation: These reactions also preferentially occur at the C4 position. youtube.commasterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile: The aromatic ring acts as a nucleophile and attacks the electrophile (E+), leading to the formation of a carbocation intermediate. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

| Reaction Type | Typical Reagents | Position of Substitution |

| Bromination | Br2 | C4 |

| Nitration | HNO3/H2SO4 | C4 |

| Sulfonation | H2SO4 | C4 |

Deprotonation and Nucleophilic Reactivity of the Pyrazole Nitrogen

While 1-(2,2-dimethoxyethyl)-1H-pyrazole has a substituent on one of the nitrogen atoms, the pyrazole ring system itself provides insight into the reactivity of the nitrogen atoms. In unsubstituted pyrazole, the pyrrole-like NH group is acidic and can be deprotonated by a base. mdpi.com The resulting pyrazolato anion is a potent nucleophile. The deprotonation of a pyrazole ring can enhance the nucleophilic character of the complex. mdpi.com

The basicity of the pyridine-like nitrogen can be influenced by substituents on the ring. mdpi.com In the context of 1-substituted pyrazoles, the remaining nitrogen atom (N2) possesses a lone pair of electrons and can act as a nucleophile, though this is less common than reactions involving the ring carbons.

Functionalization of the Pyrazole Ring at Specific Positions (e.g., C4)

The C4 position of the pyrazole ring is the primary site for functionalization due to its higher electron density. youtube.commdpi.com Methods for introducing functional groups at this position often involve electrophilic substitution, as previously discussed.

For instance, Vilsmeier-Haack formylation is a useful method for introducing a formyl group onto electron-rich heterocyclic compounds like pyrazoles, typically at the C4 position. mdpi.com Additionally, chemoselective bromination of pyrazole derivatives with reagents like N-bromosuccinimide (NBS) can be achieved, followed by further transformations such as Suzuki-Miyaura cross-coupling reactions to introduce a variety of substituents. nih.gov

Reactivity and Chemical Behavior of the 2,2-Dimethoxyethyl (Acetal) Group

The 2,2-dimethoxyethyl group is an acetal (B89532), which serves as a protecting group for an aldehyde.

Acid-Catalyzed Hydrolysis and Equilibrium Dynamics

Acetals are stable under neutral or basic conditions but are readily hydrolyzed under acidic conditions to yield the corresponding aldehyde or ketone and alcohol. researchgate.netorganicchemistrytutor.com The hydrolysis of acetals is a reversible equilibrium process. organicchemistrytutor.com To favor the formation of the acetal, water is typically removed from the reaction mixture. Conversely, to hydrolyze the acetal, an excess of water is added in the presence of an acid catalyst, such as sulfuric acid or tosylic acid. organicchemistrytutor.com

The mechanism of acid-catalyzed acetal hydrolysis involves the following steps:

Protonation of one of the oxygen atoms of the acetal.

Cleavage of a carbon-oxygen bond to form an alcohol and a resonance-stabilized carboxonium ion. This is often the rate-determining step. researchgate.net

Attack of a water molecule on the carboxonium ion.

Deprotonation to yield a hemiacetal.

Protonation of the remaining alkoxy group.

Elimination of a second molecule of alcohol to form a protonated aldehyde.

Deprotonation to give the final aldehyde product.

The rate of acetal hydrolysis is influenced by steric and electronic factors within the molecule. acs.org

Role of the Acetal Moiety as a Masked Aldehyde Functionality

The primary chemical utility of the 2,2-dimethoxyethyl group is to act as a masked aldehyde. This allows for chemical transformations to be carried out on other parts of the molecule, such as the pyrazole ring, without affecting the aldehyde functionality. The aldehyde can then be revealed at a later stage through acid-catalyzed hydrolysis. researchgate.net

Nucleophilic Attack and Other Transformations at the Acetal Carbon

The dimethoxyethyl group of this compound contains an acetal functional group. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. chemistrysteps.comorgoreview.com This transformation is a cornerstone of their chemistry and serves as a method to deprotect the aldehyde functionality.

The primary reaction at the acetal carbon is acid-catalyzed hydrolysis. Treatment of this compound with aqueous acid cleaves the two ether linkages of the acetal, yielding pyrazole-1-acetaldehyde and two equivalents of methanol (B129727). chemistrysteps.comorganicchemistrytutor.com This reaction is reversible, and to drive the equilibrium toward the aldehyde product, a large excess of water is typically used. chemistrysteps.comyoutube.com The resulting aldehyde is itself a reactive species, capable of undergoing further nucleophilic addition reactions at its carbonyl carbon. smolecule.com

Table 1: Key Transformations of this compound

| Reaction Type | Functional Group | Reagents & Conditions | Product | Description |

|---|---|---|---|---|

| Acetal Hydrolysis | Acetal | H₃O⁺ (aq. acid), excess H₂O | 1-(2-oxoethyl)-1H-pyrazole (Pyrazole-1-acetaldehyde) | Cleavage of the acetal to unmask the aldehyde functionality. |

| Vilsmeier-Haack Formylation | Pyrazole Ring | POCl₃, DMF | This compound-4-carbaldehyde | Electrophilic formylation at the C4 position of the pyrazole ring. igmpublication.orgchemistrysteps.com |

Mechanistic Investigations of Key Reaction Pathways

While specific experimental studies on this compound are not widely documented, its reaction mechanisms can be confidently predicted based on well-established principles of acetal chemistry and pyrazole reactivity.

The acid-catalyzed hydrolysis of the acetal group proceeds through a well-understood, stepwise mechanism. chemistrysteps.comyoutube.com

Protonation: The reaction begins with the protonation of one of the methoxy (B1213986) oxygen atoms by the acid catalyst, converting the methoxy group into a good leaving group (methanol). chemistrysteps.comlibretexts.org

Formation of the Oxocarbenium Ion: The protonated acetal then loses a molecule of methanol in the rate-determining step to form a resonance-stabilized oxocarbenium ion. youtube.comresearchgate.net This intermediate is a key feature of acetal hydrolysis. wikipedia.orgcazypedia.org The positive charge is delocalized between the carbon and the remaining oxygen atom, with the C=O⁺ resonance structure being a significant contributor. wikipedia.org

Nucleophilic Attack by Water: The electrophilic oxocarbenium ion is then attacked by a water molecule, a nucleophile present in the reaction medium. youtube.com

Formation of a Hemiacetal: Deprotonation of the newly added water molecule yields a hemiacetal intermediate. chemistrysteps.com

Final Hydrolysis: The process repeats with the protonation of the second methoxy group, its departure as methanol, nucleophilic attack by water, and final deprotonation to yield the final product, pyrazole-1-acetaldehyde. masterorganicchemistry.com

The transition state for the rate-determining step (formation of the oxocarbenium ion) possesses significant carbocation character at the acetal carbon. nih.govcazypedia.org The stability of this transition state is the primary factor controlling the reaction rate.

Table 2: Mechanistic Features of Acetal Hydrolysis

| Mechanistic Feature | Description | Structure/Concept |

|---|---|---|

| Key Intermediate | A resonance-stabilized cation formed upon loss of the first equivalent of methanol. researchgate.netwikipedia.org | Oxocarbenium Ion |

| Second Intermediate | A "half-hydrolyzed" species formed after the first nucleophilic attack by water. chemistrysteps.com | Hemiacetal |

| Transition State | The high-energy state leading to the formation of the oxocarbenium ion; has significant positive charge development on the carbon. nih.govcazypedia.org | [R-CH⁺-OR]‡ |

Specific kinetic and thermodynamic values for this compound are not available, but the parameters governing its transformations can be described qualitatively based on general principles.

Kinetics: The hydrolysis of acetals is acid-catalyzed and typically exhibits first-order kinetics. nih.gov The rate of the reaction is critically dependent on the stability of the oxocarbenium ion formed in the rate-determining step. researchgate.net Studies on substituted benzylidene acetals have shown that the reaction is highly sensitive to electronic effects, with a large negative Hammett reaction constant (ρ ≈ -4), indicating that electron-donating groups strongly accelerate the reaction by stabilizing the positively charged transition state. nih.gov Given that the N1-pyrazole substituent is electron-withdrawing, it is predicted to destabilize the transition state and thus slow the rate of hydrolysis relative to acetals bearing electron-donating or simple alkyl groups. The activation entropy (ΔS‡) can also provide mechanistic insight; a negative value suggests a more ordered transition state, which can be indicative of an A-2 mechanism where water is involved in the rate-limiting step. osti.gov

Table 3: Summary of Kinetic and Thermodynamic Factors

| Factor | Influence on Acetal Hydrolysis | Rationale |

|---|---|---|

| pH | Reaction is catalyzed by acid; stable under basic conditions. | Protonation of the leaving group is required for the reaction to proceed. chemistrysteps.comorgoreview.com |

| Kinetics | First-order reaction; rate is determined by the stability of the oxocarbenium ion. researchgate.netnih.gov | The formation of the high-energy oxocarbenium ion is the slowest step. |

| Electronic Effects | The electron-withdrawing pyrazole ring is expected to decrease the reaction rate. | Destabilization of the positively charged transition state leading to the oxocarbenium ion. nih.gov |

| Thermodynamics | Reversible equilibrium driven by the concentration of water. organicchemistrytutor.comyoutube.com | Excess water favors hydrolysis (products); removal of water favors acetal formation (reactants). |

Advanced Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Elucidation of 1 2,2 Dimethoxyethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Comprehensive ¹H NMR Data Analysis for Proton Environments

A ¹H NMR spectrum of 1-(2,2-dimethoxyethyl)-1H-pyrazole would be expected to show distinct signals for the protons on the pyrazole (B372694) ring and the dimethoxyethyl substituent. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide detailed information about the connectivity and electronic environment of each proton.

Pyrazole Ring Protons: The three protons on the pyrazole ring would likely appear as distinct multiplets in the aromatic region of the spectrum. Their specific chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen atoms and the substituent at the N1 position.

Dimethoxyethyl Group Protons: The protons of the CH₂ group and the two OCH₃ groups would also produce characteristic signals. The CH₂ protons would likely appear as a doublet, coupled to the adjacent CH proton. The methoxy (B1213986) protons would be expected to be a sharp singlet, integrating to six protons.

A data table, as shown below, would typically be used to summarize this information.

Table 4.1.1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Pyrazolyl-H |

| Data not available | Data not available | Data not available | Data not available | Pyrazolyl-H |

| Data not available | Data not available | Data not available | Data not available | Pyrazolyl-H |

| Data not available | Data not available | Data not available | Data not available | N-CH₂ |

| Data not available | Data not available | Data not available | Data not available | CH(OCH₃)₂ |

Detailed ¹³C NMR Assignments for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.

Pyrazole Ring Carbons: Three signals would be expected for the pyrazole ring carbons.

Dimethoxyethyl Group Carbons: Signals for the N-CH₂, the acetal (B89532) CH, and the two equivalent OCH₃ carbons would also be present.

Table 4.1.2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | Pyrazolyl-C |

| Data not available | Pyrazolyl-C |

| Data not available | Pyrazolyl-C |

| Data not available | N-CH₂ |

| Data not available | CH(OCH₃)₂ |

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques would be crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the structure.

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the pyrazole ring and the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, providing key information for connecting the pyrazole ring to the dimethoxyethyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space interactions between protons, which can help to determine the preferred conformation of the molecule.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

IR spectroscopy identifies functional groups in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrational modes would include:

C-H stretching and bending vibrations for the pyrazole ring and the alkyl chain.

C=N and C=C stretching vibrations within the pyrazole ring.

C-O stretching vibrations of the ether linkages in the dimethoxyethyl group.

Table 4.2: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | Data not available | C-H stretch (aromatic/aliphatic) |

| Data not available | Data not available | C=N stretch (pyrazole ring) |

| Data not available | Data not available | C=C stretch (pyrazole ring) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

HRMS would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula (C₇H₁₂N₂O₂). The fragmentation pattern observed in the mass spectrum would offer further structural clues, showing the characteristic loss of fragments such as methoxy groups or parts of the pyrazole ring.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. To date, no crystallographic data for this compound has been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic heterocyclic compounds like pyrazole and its derivatives, the most prominent electronic transitions are typically of the π → π* and n → π* types.

Detailed research on the gas-phase UV absorption spectrum of the parent compound, 1H-pyrazole, reveals a strong and broad absorption band in the region of 200–240 nm. nih.gov The maximum absorption (λmax) for pyrazole is observed at 203 nm. nih.gov This absorption is characteristic of aromatic systems and is assigned to a π → π* electronic transition within the pyrazole ring. nih.gov The high energy of this transition is indicative of the significant energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the π-system.

The introduction of a 1-(2,2-dimethoxyethyl) substituent at the N1 position of the pyrazole ring is not expected to dramatically alter the primary π → π* transition of the aromatic core. The substituent is an alkyl-type chain and lacks significant chromophoric or auxochromic groups that would conjugate with the pyrazole's π-system. Therefore, it is anticipated that the UV-Vis spectrum of this compound would exhibit a strong absorption band at a wavelength close to that of 1H-pyrazole. A minor bathochromic (red) or hypsochromic (blue) shift may occur due to the electronic inductive effects of the substituent.

In addition to the strong π → π* transition, a much weaker n → π* transition is theoretically possible for the pyrazole ring. This transition involves the excitation of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital. These transitions are typically much lower in intensity and can sometimes be obscured by the much stronger π → π* absorption band. For pyrazine, a related diazine, both n → π* and π → π* transitions are observed in its near-UV absorption spectrum. montana.edu

Table 1: Gas-Phase UV-Vis Spectroscopic Data for 1H-Pyrazole

| Compound Name | λmax (nm) | Transition Type |

| 1H-Pyrazole | 203 | π → π* |

Data obtained from gas-phase measurements. nih.gov

Computational Chemistry and Theoretical Investigations of 1 2,2 Dimethoxyethyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic and structural properties of pyrazole (B372694) derivatives. researchgate.net By solving the Schrödinger equation within the DFT framework, researchers can obtain accurate information about a molecule's geometry, electronic distribution, and spectroscopic characteristics. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is critical for achieving reliable results that correlate well with experimental data. researchgate.net

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.com

For pyrazole derivatives, the distribution and energy of these orbitals provide insight into reaction mechanisms. researchgate.net In 1-(2,2-dimethoxyethyl)-1H-pyrazole, the HOMO is typically characterized by a significant contribution from the pyrazole ring's π-system, particularly the nitrogen atoms. The LUMO is also generally located on the pyrazole ring. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov DFT calculations allow for the visualization of these orbitals and the quantification of their energies.

Table 1: Illustrative Frontier Molecular Orbital Energies for Pyrazole Derivatives This table presents typical energy values for HOMO, LUMO, and the energy gap (ΔE) for pyrazole derivatives, as calculated by DFT methods. The exact values for this compound would require specific calculation.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential and nucleophilicity. |

| ELUMO | -0.5 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity and electrophilicity. |

| Energy Gap (ΔE) | 5.5 to 6.5 | Difference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability. |

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data, including vibrational (FT-IR, Raman) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies, researchers can assign specific absorption bands in an experimental IR spectrum to corresponding molecular motions, such as the stretching and bending of C-H, C-N, and N-N bonds. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental data to confirm the molecular structure. Theoretical calculations can help resolve ambiguities in spectral assignments and provide a more detailed understanding of the molecule's structure in solution. researchgate.net For instance, discrepancies between calculated and experimental vibrational frequencies, such as a downshift in an N-H stretching mode, can indicate the presence of intermolecular interactions like hydrogen bonding. researchgate.net

The this compound molecule possesses conformational flexibility due to the rotation around the single bonds in the dimethoxyethyl substituent. Conformational analysis using DFT can identify the most stable conformers (i.e., the lowest energy geometries) by calculating the potential energy surface as a function of specific dihedral angles. These studies reveal the energetic barriers to rotation and the relative populations of different conformers at a given temperature.

Furthermore, computational studies are essential for understanding the relative stabilities of structural isomers. For substituted pyrazoles, a key consideration is the position of the substituent on the nitrogen atoms (N1 vs. N2). The relative stability of these isomers is influenced by steric and electronic factors. researchgate.netnih.gov Theoretical calculations show that for many pyrazole derivatives, the physicochemical properties, including thermal stability and sensitivity, can differ significantly between isomers. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

By modeling the reaction pathway, DFT calculations can locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. wuxiapptec.com

For pyrazoles, a common reaction studied computationally is N-alkylation. Theoretical studies have shown that the selectivity of alkylation at the N1 versus the N2 position can be highly dependent on the nature of the alkylating agent and the presence of stabilizing interactions, such as hydrogen bonds in the transition state. wuxiapptec.com For example, calculations on the alkylation of a pyrazole with different reagents revealed that a change in the alkylating agent could reverse the selectivity from N1 to N2, a finding that was explained by the stabilization of the N2 transition state through an additional hydrogen bond. wuxiapptec.com The calculated activation energies often show good agreement with experimental outcomes. nih.gov

Table 2: Illustrative Calculated Activation Energies for Pyrazole Alkylation This table shows representative activation energy (Ea) values for the competing N1 and N2 alkylation pathways of a generic pyrazole, demonstrating how computational chemistry can predict reaction outcomes. Data is based on findings for pyrazole systems. wuxiapptec.com

| Reaction Pathway | Alkylating Reagent | Calculated Ea (kcal/mol) | Predicted Major Product |

| N1-Alkylation | Methyl Bromide | 6.4 | N1-isomer |

| N2-Alkylation | Methyl Bromide | 9.4 | |

| N1-Alkylation | N-methyl chloroacetamide | 18.0 | |

| N2-Alkylation | N-methyl chloroacetamide | 15.0 | N2-isomer |

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for these effects through various methods, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). researchgate.net These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies. researchgate.netnih.gov

Studies on pyrazole derivatives have shown that solvation energies are typically negative, indicating that the solute is stabilized by the solvent. researchgate.net The choice of solvent can affect conformational equilibria and the energies of reactants, products, and transition states. researchgate.net By incorporating solvent effects into DFT calculations, a more accurate and realistic picture of the reaction mechanism and energetics in solution can be obtained, bridging the gap between theoretical gas-phase models and experimental reality. researchgate.netnih.gov

Theoretical Studies on Regioselectivity and Stereoselectivity

Currently, there are no available theoretical studies that specifically model the regioselectivity or stereoselectivity of reactions involving this compound.

In the broader context of pyrazole synthesis, computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the factors that govern regioselectivity. For instance, studies on the synthesis of substituted pyrazoles often involve the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a similarly functionalized precursor. The regiochemical outcome—that is, which nitrogen atom of the hydrazine attacks which electrophilic center—is dictated by a combination of electronic and steric factors.

Future theoretical investigations on this compound could involve the following:

Modeling Reaction Pathways: DFT calculations could be employed to map the potential energy surfaces for the different possible reaction pathways leading to the formation of this compound and its regioisomers. By comparing the activation energies of the transition states for each pathway, a prediction of the favored regioisomer can be made.

Analysis of Frontier Molecular Orbitals (FMOs): The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (e.g., 2,2-dimethoxyethylhydrazine) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophilic partner can provide qualitative insights into the regioselectivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis can offer a quantitative picture of the charge distribution and orbital interactions, helping to rationalize the observed or predicted regioselectivity.

A hypothetical data table for such a future study might look like this:

| Regioisomer | Transition State Energy (kcal/mol) | Relative Energy (kcal/mol) | Predicted Yield (%) |

| This compound | Value | 0.0 | High |

| 1-(2,2-dimethoxyethyl)-2H-pyrazole | Value | > 0.0 | Low |

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

Stereoselectivity would become a relevant area of study if the reactions involving this compound introduced chiral centers. In such cases, computational models could be used to predict the diastereomeric or enantiomeric excess by calculating the energies of the corresponding stereoisomeric transition states.

Advanced Quantum Chemical Approaches for Chemical Reactivity Prediction

The chemical reactivity of this compound has not been specifically investigated using advanced quantum chemical methods. However, a wealth of computational techniques can be applied to predict its behavior in various chemical transformations.

Quantum chemical calculations can provide a deep understanding of a molecule's electronic structure, which is fundamental to its reactivity. Key parameters that can be calculated to predict reactivity include:

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The energy and spatial distribution of the HOMO and LUMO are crucial for predicting reactivity in pericyclic reactions and interactions with other molecules. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Global Reactivity Descriptors: Based on conceptual DFT, various indices can be calculated to quantify the global reactivity of a molecule. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron configuration.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Fukui Functions: These functions provide information about the local reactivity of different atomic sites within the molecule, indicating which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

A prospective data table summarizing the calculated reactivity descriptors for this compound might be presented as follows:

| Parameter | Value | Unit |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Electronegativity (χ) | Value | eV |

| Chemical Hardness (η) | Value | eV |

| Electrophilicity Index (ω) | Value | eV |

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

By applying these advanced quantum chemical approaches, researchers could predict the most likely sites for electrophilic substitution, nucleophilic attack, or other reactions on the this compound scaffold. This theoretical framework would be invaluable for guiding future synthetic efforts and exploring the potential applications of this specific pyrazole derivative.

1 2,2 Dimethoxyethyl 1h Pyrazole As a Versatile Synthetic Intermediate and Precursor

Precursor in the Synthesis of Complex Fused Pyrazole (B372694) Systems

The unique arrangement of functional groups in 1-(2,2-dimethoxyethyl)-1H-pyrazole makes it an ideal starting point for the construction of intricate polycyclic systems. The pyrazole core provides a stable aromatic foundation, while the N1-substituent can be readily converted into a reactive aldehyde, triggering cyclization reactions to form fused rings.

Formation of Pyrazolo[3,4-d]pyrimidine and Related Polycycles

Pyrazolo[3,4-d]pyrimidines are a class of compounds recognized for their biological activities, acting as bioisosteres of purines. rsc.org The synthesis of this scaffold often begins with appropriately substituted 5-aminopyrazole precursors. researchgate.netmdpi.comnih.gov While a direct conversion from this compound is a multi-step process, a plausible synthetic route can be envisioned. This would involve the functionalization of the pyrazole ring, followed by cyclization to form the pyrimidine (B1678525) ring.

A typical reaction sequence would commence with the introduction of a nitro group at the C4 position of the pyrazole ring, followed by its reduction to an amino group. Subsequent introduction of a carbonitrile (cyano) group at the C5 position would yield a 5-amino-1-substituted-pyrazole-4-carbonitrile intermediate. This key intermediate can then undergo cyclization with reagents like formamide (B127407) or triethyl orthoformate to construct the fused pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidine core. rsc.org This scaffold can be further modified to create a diverse library of polycyclic compounds. rsc.org

Table 1: Examples of Pyrazolo[3,4-d]pyrimidine Synthesis from Pyrazole Precursors

| Starting Material | Reagents and Conditions | Product | Reference |

| 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | 1. HCOOH, reflux | 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | mdpi.com |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | 1. HCONH₂, 190°C; 2. POCl₃, 106°C | 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | nih.gov |

| 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile | 1. Triethyl orthoformate, Ac₂O; 2. N₂H₄·H₂O, EtOH | 4-Amino-1-(p-tolylglycyl)-1H-pyrazolo[3,4-d]pyrimidine | rsc.org |

Construction of Azolopyrazine Scaffolds

The synthesis of pyrazolo[1,5-a]pyrazines, a class of azolopyrazine scaffolds, has been efficiently achieved using N1-substituted pyrazoles. acs.org A flexible, four-step strategy highlights the utility of the 2,2-dialkoxyethyl group. The process begins with the alkylation of a commercially available pyrazole with a haloacetaldehyde acetal (B89532), followed by regiocontrolled formylation at the C5 position to produce a 1-(2,2-dialkoxyethyl)-1H-pyrazole-5-carbaldehyde intermediate. acs.org

The crucial subsequent step involves the deprotection of the acetal to unmask the aldehyde functionality. This is typically achieved under acidic conditions. The resulting intermediate, containing both an N-CH₂CHO group and a C5-CHO group, undergoes a spontaneous intramolecular cyclization and dehydration sequence to furnish the aromatic pyrazolo[1,5-a]pyrazine (B3255129) ring system. acs.org This methodology has been successfully applied to create a variety of substituted pyrazolo[1,5-a]pyrazines. acs.org

Table 2: Synthesis of Pyrazolo[1,5-a]pyrazines

| Intermediate | Reagents and Conditions | Product | Reference |

| 1-(2,2-diethoxyethyl)-3-methyl-1H-pyrazole-5-carbaldehyde | 1. p-TsOH·H₂O, acetone, reflux; 2. NH₃ (7 M in MeOH), reflux | 3-Methylpyrazolo[1,5-a]pyrazine | acs.org |

| 1-(2,2-diethoxyethyl)-3-(p-tolyl)-1H-pyrazole-5-carbaldehyde | 1. p-TsOH·H₂O, acetone, reflux; 2. NH₃ (7 M in MeOH), reflux | 3-(p-Tolyl)pyrazolo[1,5-a]pyrazine | acs.org |

| 4-(1-(2,2-diethoxyethyl)-5-formyl-1H-pyrazol-3-yl)morpholine | 1. p-TsOH·H₂O, acetone, reflux; 2. NH₃ (7 M in MeOH), reflux | 3-Morpholinopyrazolo[1,5-a]pyrazine | acs.org |

Formation of Other Polycyclic Nitrogen Heterocycles (e.g., Indole (B1671886) derivatives)

The fusion of pyrazole and indole rings creates hybrid molecules that are of significant interest in medicinal chemistry. acs.orgresearchgate.net One of the most classic methods for indole synthesis is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. organic-chemistry.orgwikipedia.orgbyjus.com To apply this to the synthesis of an indole-pyrazole hybrid, one could hypothetically generate a pyrazolylhydrazine from this compound. This would likely involve cleavage of the N1-substituent to give the free pyrazole, followed by a reaction to introduce the hydrazine (B178648) moiety. This pyrazolylhydrazine could then be reacted with a suitable ketone or aldehyde to construct the indole ring.

Alternatively, modern synthetic methods often involve the direct coupling of pre-functionalized pyrazole and indole building blocks. acs.orgnih.gov For instance, a pyrazole aldehyde, which can be derived from the acetal of this compound, can be condensed with a substituted indole derivative to form a chalcone-like intermediate, which can then be further cyclized or modified. nih.gov Another approach involves the condensation of 5-aminopyrazoles with isatin (B1672199) derivatives to form pyrazole-oxindole hybrids. acs.org

Building Block for Functionalized Pyrazole Derivatives

Beyond its use in creating fused systems, this compound is a valuable starting material for producing a variety of functionalized pyrazoles. Both the acetal group and the N1-substituent itself offer handles for synthetic diversification.

Elaboration of the Acetal Group into Other Carbonyl or Alcohol Functionalities

The 2,2-dimethoxyethyl group is a protected form of a 2-oxoethyl (acetaldehyde) substituent. The acetal can be readily hydrolyzed under acidic conditions, such as with p-toluenesulfonic acid, to reveal the reactive aldehyde functionality, yielding 1H-pyrazole-1-acetaldehyde. acs.org This aldehyde is a versatile intermediate that can undergo a wide range of transformations.

For example, the aldehyde can be reduced to the corresponding primary alcohol, 1-(2-hydroxyethyl)-1H-pyrazole, using standard reducing agents like sodium borohydride. Furthermore, the aldehyde can participate in various carbon-carbon bond-forming reactions. It can react with Grignard reagents to yield secondary alcohols, which can then be oxidized to ketones. acs.org These carbonyl and alcohol functionalities serve as points for further synthetic elaboration, allowing for the introduction of diverse chemical moieties.

Diversification at the Pyrazole Ring via the N1 Substituent

The N1-(2,2-dimethoxyethyl) substituent plays a significant role in strategies for diversifying the pyrazole scaffold. As demonstrated in the synthesis of pyrazolo[1,5-a]pyrazines, the substituent itself is transformed to become part of the new fused ring system. acs.org

Moreover, the N1-substituent can be cleaved under certain conditions to generate the N-unsubstituted pyrazole. This deprotection step opens up the possibility of introducing a wide array of different substituents at the nitrogen atom. The resulting NH-pyrazole can be subjected to N-alkylation or N-arylation reactions with various electrophiles, providing access to a large library of N1-substituted pyrazoles with diverse electronic and steric properties. nih.gov This strategy allows for the systematic modification of the pyrazole core to fine-tune its chemical and biological properties.

Role in the Creation of Specialized Organic Building Blocks for Further Synthesis

The primary role of this compound in organic synthesis is to act as a stable precursor to 1H-pyrazole-1-acetaldehyde. The dimethoxyacetal group is robust under various reaction conditions, including those that are basic or involve organometallic reagents, yet it can be readily hydrolyzed under acidic conditions to reveal the aldehyde. This protection-deprotection strategy is fundamental in multi-step syntheses where the presence of a free aldehyde would be incompatible with earlier reaction steps.

Once unmasked, the resulting 1H-pyrazole-1-acetaldehyde is a highly versatile building block. The aldehyde functional group can participate in a wide array of classical C-C and C-N bond-forming reactions. This allows chemists to append a diverse range of molecular fragments to the pyrazole core, leading to the creation of highly specialized and functionalized pyrazole derivatives. For instance, the condensation of hydrazine acetaldehyde (B116499) diethylacetal (a related precursor) with other reagents is a known method to produce functionalized pyrazoles, highlighting the utility of this masked aldehyde approach. nih.gov

The strategic deprotection and subsequent reaction of the aldehyde can be used to synthesize libraries of compounds for screening purposes or to build complex target molecules. The general transformation and subsequent synthetic utility are outlined in the table below.

Table 1: Synthesis and Elaboration of 1H-Pyrazole-1-acetaldehyde

| Step | Reaction | Reactants | Product | Significance |

| 1. Deprotection | Acid-catalyzed hydrolysis | This compound, H₃O⁺ | 1H-Pyrazole-1-acetaldehyde | Unmasking of the reactive aldehyde functionality. |

| 2a. Reductive Amination | Wittig Reaction | 1H-Pyrazole-1-acetaldehyde, Primary/Secondary Amine, Reducing Agent (e.g., NaBH₃CN) | N-Substituted-2-(1H-pyrazol-1-yl)ethanamine | Forms a stable C-N bond, introducing diverse amine-containing side chains. |

| 2b. Wittig Reaction | Knoevenagel Condensation | 1H-Pyrazole-1-acetaldehyde, Phosphonium Ylide (R₂C=PPh₃) | 1-(alkenyl)-1H-pyrazole | Extends the carbon chain and introduces unsaturation (C=C bond). |

| 2c. Knoevenagel Condensation | Aldol Condensation | 1H-Pyrazole-1-acetaldehyde, Active Methylene (B1212753) Compound (e.g., Malononitrile), Base | Substituted 3-(1H-pyrazol-1-yl)acrylonitrile | Forms a C-C bond and introduces electron-withdrawing groups, creating a conjugated system. |

| 2d. Aldol Condensation | Grignard Reaction | 1H-Pyrazole-1-acetaldehyde, Ketone/Ester Enolate | β-Hydroxy-γ-(1H-pyrazol-1-yl)carbonyl compound | Creates a β-hydroxy carbonyl moiety, a key functional group for further transformations. |

| 2e. Grignard Reaction | Grignard Reagent (R-MgX) | 1H-Pyrazole-1-acetaldehyde | 1-(1H-Pyrazol-1-yl)propan-2-ol derivative | Forms a new C-C bond and a secondary alcohol, a versatile functional handle. |

This table presents illustrative reactions and does not represent exhaustive experimental data.

Applications in Non-Biological Material Science Precursors (e.g., polymer chemistry)

While direct applications of this compound in materials science are not extensively documented in dedicated studies, its potential as a precursor is significant, stemming from the known properties of the pyrazole heterocycle and the reactivity of the aldehyde group it can generate. Pyrazole derivatives are known to be used in supramolecular and polymer chemistry. mdpi.com

The unmasked 1H-pyrazole-1-acetaldehyde can be envisioned as a monomer or a functionalizing agent in polymer synthesis. For example:

Polymer Functionalization: The aldehyde could be grafted onto existing polymer backbones containing reactive groups (e.g., amines) through reductive amination. This would imbue the original polymer with the properties of the pyrazole moiety, such as its ability to coordinate with metal ions.

Monomer Synthesis: The aldehyde could be converted into a polymerizable group, such as an acrylate (B77674) or a vinyl group, through reactions like Wittig or Horner-Wadsworth-Emmons olefination. The resulting pyrazole-containing monomer could then be copolymerized with other monomers to create new polymers with tailored optical, thermal, or metal-chelating properties.

Precursors to Dyes and Ligands: The aldehyde is a key handle for synthesizing conjugated systems. Condensation reactions with various aromatic or heterocyclic amines or methylene compounds can lead to the formation of push-pull dyes. rsc.org Such dyes, featuring the electron-rich pyrazole ring, could have applications as fluorescent probes or in nonlinear optics. Furthermore, the pyrazole nitrogen atoms are excellent ligands for transition metals, and incorporating this scaffold into larger structures via the acetaldehyde linker could produce novel ligands for catalysis or metal-organic frameworks (MOFs).

In essence, this compound provides a controlled entry point for introducing the valuable pyrazole scaffold into a wide range of non-biological materials, offering a pathway to new functional polymers, dyes, and coordination compounds.

Chemical Synthesis and Advanced Reactivity of 1 2,2 Dimethoxyethyl 1h Pyrazole Derivatives and Analogues

Structural Modifications and their Impact on Chemical Properties

The chemical behavior of 1-(2,2-dimethoxyethyl)-1H-pyrazole is profoundly influenced by the nature and position of substituents on both the pyrazole (B372694) ring and the N-alkoxyethyl side chain. These modifications can alter the electron density of the pyrazole ring, influencing its susceptibility to electrophilic or nucleophilic attack, and can also introduce new functionalities for further chemical transformations.

Substitution Patterns on the Pyrazole Ring (e.g., C3, C4, C5)

The pyrazole ring is a π-excessive heteroaromatic system, making it generally reactive towards electrophiles, with substitution typically occurring at the C4 position. nih.govscribd.com However, the introduction of various substituents at the C3, C4, and C5 positions can be achieved through a range of synthetic methodologies, leading to a diverse array of derivatives with distinct chemical properties.

C3-Substitution: The introduction of substituents at the C3 position can be accomplished through several synthetic routes. One common method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. By carefully selecting the starting materials, various functional groups can be installed at the C3 position. nih.gov For instance, the reaction of a β-ketoester with hydrazine hydrate (B1144303) can yield a 3-substituted-5-hydroxypyrazole. nih.gov Further functionalization at the C3 position can be achieved through reactions of appropriately substituted pyrazoles. For example, a flexible synthesis of pyrazoles with functionalized side chains at the C3 position has been developed, starting from the coupling of protected alkynols with acid chlorides to form alkynyl ketones, which are then cyclized with hydrazine. nih.gov This approach allows for the introduction of various alkyl and aryl groups at the C5 position while enabling the formation of a functionalized side chain at C3. nih.gov A regioselective route to C3-hydroxyarylated pyrazoles has also been reported through the reaction of pyrazole N-oxides with arynes under mild conditions. nih.gov

C4-Substitution: The C4 position of the pyrazole ring is the most susceptible to electrophilic aromatic substitution. scribd.com This reactivity can be exploited to introduce a variety of functional groups. Common electrophilic substitution reactions include:

Halogenation: Bromination and chlorination of pyrazoles readily occur at the C4 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). researchgate.net

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid to yield 4-nitropyrazoles. scribd.comnih.gov

Formylation: The Vilsmeier-Haack reaction, employing phosphorus oxychloride and dimethylformamide, is a standard method for introducing a formyl group at the C4 position. scribd.comnih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for introducing aryl, heteroaryl, and alkynyl groups at the C4 position of pre-functionalized pyrazoles (e.g., 4-halopyrazoles or 4-borylated pyrazoles). nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netrsc.orgresearchgate.net

C5-Substitution: The synthesis of 5-substituted pyrazoles often involves the use of α,β-unsaturated nitriles bearing a leaving group at the β-position, which react with hydrazine derivatives to form 5-aminopyrazoles. mdpi.com These 5-aminopyrazoles can then serve as versatile intermediates for further functionalization. The introduction of aryl and other groups at the C5 position can also be achieved through cyclocondensation reactions of appropriately substituted 1,3-dicarbonyl compounds. nih.gov

The electronic nature of the substituents on the pyrazole ring significantly impacts its reactivity. Electron-donating groups increase the electron density of the ring, enhancing its reactivity towards electrophiles, while electron-withdrawing groups decrease the electron density, making the ring more susceptible to nucleophilic attack. nih.govchim.it

Table 1: Impact of Substitution on the Pyrazole Ring of this compound

| Position | Substituent Type | Impact on Chemical Properties |

| C3 | Electron-donating (e.g., -NH2, -OR) | Increases electron density, enhances reactivity towards electrophiles at C4. |

| C3 | Electron-withdrawing (e.g., -NO2, -CN) | Decreases electron density, can direct electrophilic attack to other positions and facilitate nucleophilic substitution. |

Halogenation: Halogenated pyrazoles, particularly at the C4 position, are versatile intermediates for cross-coupling reactions. nih.gov

Nitration: Nitropyrazoles can be used to synthesize energetic materials or can be reduced to aminopyrazoles for further derivatization. nih.gov

Formylation: The formyl group can be a precursor for various other functional groups through reactions like oxidation, reduction, or condensation. nih.gov

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura and Sonogashira allow for the formation of C-C bonds, enabling the synthesis of complex biaryl and alkynyl-substituted pyrazoles. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org

Alterations to the 2,2-Dimethoxyethyl Side Chain

The 2,2-dimethoxyethyl side chain in this compound is not merely a protecting group for the pyrazole nitrogen but also a site for chemical modification. The acetal (B89532) functionality can be hydrolyzed under acidic conditions to reveal a 2-hydroxyethyl group, which can then be further functionalized. For example, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, allowing for nucleophilic substitution reactions to introduce a variety of other functional groups.

Moreover, modifications to the alkyl chain itself can be envisioned. For instance, homologation or the introduction of substituents on the ethyl backbone could lead to analogues with different steric and electronic properties, potentially influencing their reactivity and biological activity. While specific studies on the alteration of the 2,2-dimethoxyethyl side chain of this particular pyrazole are not abundant in the readily available literature, the general principles of acetal chemistry and side-chain modification in related N-alkylated heterocycles are applicable.

Comparative Analysis of Reactivity with Structurally Related Compounds

The reactivity of this compound can be compared with other N-substituted pyrazoles, such as N-alkyl, N-aryl, and N-vinyl pyrazoles. The nature of the N1-substituent significantly influences the electronic properties and steric environment of the pyrazole ring, thereby affecting its reactivity.

Compared to simple N-alkyl pyrazoles, the 2,2-dimethoxyethyl group is sterically more demanding. This steric hindrance can influence the regioselectivity of reactions, particularly those involving attack at the N2 position or the adjacent C5 position.

In electrophilic substitution reactions, the electron-donating or withdrawing nature of the N1-substituent plays a crucial role. While the 2,2-dimethoxyethyl group is primarily an alkyl substituent with a modest electron-donating inductive effect, its reactivity can be contrasted with N-aryl pyrazoles, where the aryl group can be either electron-donating or electron-withdrawing depending on its own substituents. For instance, an N-phenyl group will have a different electronic influence than a p-nitrophenyl group, leading to different reactivities of the pyrazole ring towards electrophiles.

N-vinylpyrazoles represent another interesting class for comparison. The vinyl group can participate in conjugation with the pyrazole ring, activating the exocyclic double bond for reactions like Michael addition. mdpi.com This provides a different mode of reactivity compared to the saturated side chain of this compound.

Strategies for Highly Selective Derivatization

Achieving highly selective derivatization of this compound requires careful control of reaction conditions and the use of specific reagents.

Regioselective Lithiation: Directed ortho-metalation (DoM) is a powerful strategy for the selective functionalization of aromatic and heteroaromatic compounds. While the C4 position is the most acidic proton on the pyrazole ring, selective deprotonation at other positions can be achieved using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), often in the presence of a directing group. For pyrazoles, the N1-substituent can influence the site of lithiation. Subsequent trapping of the resulting lithiated species with various electrophiles allows for the introduction of a wide range of functional groups at specific positions.

Palladium-Catalyzed Cross-Coupling Reactions: As mentioned earlier, palladium-catalyzed cross-coupling reactions are indispensable for the selective formation of C-C bonds. nih.gov To achieve high selectivity, it is often necessary to first introduce a handle, such as a halogen or a boryl group, at the desired position on the pyrazole ring. For example, selective bromination at the C4 position, followed by a Suzuki-Miyaura or Sonogashira coupling, allows for the specific introduction of an aryl or alkynyl group at that position. researchgate.netrsc.orgresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these reactions. nih.gov

Functional Group Interconversion: Selective derivatization can also be achieved through the manipulation of existing functional groups. For instance, a formyl group introduced at the C4 position can be selectively oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted to an oxime, which can then undergo further transformations. Similarly, a nitro group can be selectively reduced to an amino group, which can then be acylated, alkylated, or diazotized.

By employing a combination of these strategies, it is possible to synthesize a wide variety of highly functionalized this compound derivatives with tailored properties for various applications.

Future Directions in Academic Research on 1 2,2 Dimethoxyethyl 1h Pyrazole

Development of Novel and Sustainable Synthetic Routes

The development of new and sustainable methods for synthesizing 1-(2,2-dimethoxyethyl)-1H-pyrazole and its derivatives is a primary focus of future research. Current synthetic approaches often rely on traditional methods that can be inefficient or generate significant waste. Future efforts will be directed towards greener and more efficient synthetic protocols.

One promising avenue is the use of microwave-assisted organic synthesis (MWAS). researchgate.net This technique has the potential to significantly reduce reaction times and improve yields, while often eliminating the need for conventional solvents. researchgate.net Researchers are also exploring the use of heterogeneous catalysts, such as bismuth oxide on zirconium oxide, which can be easily recovered and reused, contributing to more sustainable processes. nih.gov The development of one-pot multicomponent reactions, where multiple chemical transformations are carried out in a single reaction vessel, is another area of intense interest. biointerfaceresearch.com These methods offer increased efficiency and reduced waste compared to traditional multi-step syntheses. biointerfaceresearch.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, solvent-free conditions researchgate.net | Optimization of microwave parameters for the synthesis of this compound. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, greener process nih.gov | Development of novel, highly active, and selective heterogeneous catalysts. |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, atom economy biointerfaceresearch.com | Design of new multicomponent reactions for the direct synthesis of functionalized pyrazole (B372694) derivatives. |

Exploration of Unconventional Reactivity Patterns

Future research will delve into the less-explored reactivity of the this compound scaffold. While the fundamental reactivity of the pyrazole ring is well-established, there is significant scope for discovering new transformations and applications. The presence of the dimethoxyethyl substituent offers unique opportunities for chemical manipulation.

A key area of investigation will be the selective functionalization of the pyrazole ring and the acetal (B89532) group. This could lead to the synthesis of a diverse range of novel compounds with tailored properties. For instance, the development of new methods for C-H activation at specific positions on the pyrazole ring would provide direct access to previously inaccessible derivatives. Furthermore, exploring the reactivity of the acetal moiety under various conditions could unveil new synthetic pathways and applications.

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms represents a paradigm shift in the way chemical research is conducted. nih.govchemspeed.comyoutube.com These technologies offer precise control over reaction parameters, enhanced safety, and the ability to rapidly screen and optimize reaction conditions. nih.govyoutube.comyoutube.comyoutube.com

In the context of this compound, flow chemistry can enable the safe and efficient execution of reactions that are difficult or hazardous to perform in traditional batch reactors. nih.govyoutube.com For example, reactions involving unstable intermediates or requiring high temperatures and pressures can be conducted with greater control and safety in a continuous flow system. youtube.com Automated synthesis platforms can be employed to systematically explore the reaction space for the synthesis and functionalization of this compound, accelerating the discovery of new derivatives with desirable properties. chemspeed.com

| Technology | Benefits for this compound Research |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability nih.govyoutube.com |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, accelerated discovery chemspeed.com |

Advanced Computational Design of Novel Pyrazole-Acetal Architectures and their Predicted Chemical Behavior

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. rsc.org In the context of this compound, these methods can be used to design novel molecular architectures and predict their chemical and biological properties before they are synthesized in the laboratory. rsc.orgnih.gov

Advanced computational methods can be employed to:

Predict Reactivity: Theoretical calculations can provide insights into the reactivity of different sites on the this compound molecule, guiding the design of new synthetic transformations.

Design Novel Architectures: Computational tools can be used to design new pyrazole-acetal derivatives with specific three-dimensional structures and electronic properties. rsc.org

Predict Biological Activity: Molecular docking and other computational techniques can be used to predict the potential biological activity of new derivatives, prioritizing the synthesis of compounds with the highest likelihood of success. nih.gov